2-azido-5-methoxypyridine
Description
Structure
3D Structure
Properties
CAS No. |
336784-39-5 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-azido-5-methoxypyridine |
InChI |
InChI=1S/C6H6N4O/c1-11-5-2-3-6(8-4-5)9-10-7/h2-4H,1H3 |
InChI Key |
VCXDBJDBQGUZJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)N=[N+]=[N-] |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Azido 5 Methoxypyridine Transformations
Reactions of the Azide (B81097) Functional Group
The azide group in 2-azido-5-methoxypyridine is an energetic and versatile functional group that readily participates in a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyridine (B92270) ring, which can impact the kinetics and outcomes of its reactions.
Cycloaddition Reactions
[3+2] Cycloaddition reactions are a cornerstone of the reactivity of this compound, providing a powerful tool for the synthesis of 1,2,3-triazole-containing compounds. These reactions involve the concert or stepwise union of the 1,3-dipolar azide with a dipolarophile, typically an alkyne or an alkene.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org This "click chemistry" reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups. organic-chemistry.org While specific studies detailing the CuAAC reaction of this compound are not abundant in the readily available literature, the general principles of this reaction are well-established and can be extrapolated to this substrate.
The reaction involves the in situ formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner. The electron-deficient nature of the pyridine ring in this compound is expected to influence its reactivity in this transformation.
A representative set of terminal alkynes that could potentially be used in CuAAC reactions with this compound, along with the expected triazole products, are presented in the table below. The reaction conditions would typically involve a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, in a suitable solvent system (e.g., t-BuOH/H₂O or DMSO).
| Alkyne Reactant | Product: 1-(5-methoxypyridin-2-yl)-4-substituted-1H-1,2,3-triazole |
| Phenylacetylene | 1-(5-methoxypyridin-2-yl)-4-phenyl-1H-1,2,3-triazole |
| Propargyl alcohol | (1-(5-methoxypyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanol |
| 1-Ethynyl-4-fluorobenzene | 4-(4-fluorophenyl)-1-(5-methoxypyridin-2-yl)-1H-1,2,3-triazole |
| 3-Ethynylthiophene | 1-(5-methoxypyridin-2-yl)-4-(thiophen-3-yl)-1H-1,2,3-triazole |
This table is illustrative and based on the general reactivity of azides in CuAAC reactions. Specific experimental data for these reactions with this compound is not currently available in the cited literature.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that proceeds without the need for a cytotoxic copper catalyst. nih.gov This reaction relies on the high reactivity of strained cyclooctynes, which readily undergo [3+2] cycloaddition with azides under physiological conditions. nih.gov The electron-deficient character of this compound may enhance its reactivity in SPAAC, which can proceed via an inverse electron-demand mechanism with certain cyclooctynes. synaffix.comscispace.com
Bicyclo[6.1.0]nonyne (BCN) and its derivatives are commonly employed strained alkynes in SPAAC due to their favorable balance of reactivity and stability. commonorganicchemistry.com The reaction of this compound with a cyclooctyne (B158145) like BCN would be expected to yield a tricyclic triazole product. The kinetics of such reactions are typically second-order and can be significantly faster than the corresponding copper-catalyzed reactions, especially at low concentrations.
| Strained Alkyne | Expected Product |
| Bicyclo[6.1.0]non-4-yne (BCN) | 4-(5-methoxypyridin-2-yl)-4,5,6,7,8,9-hexahydro-1H-cycloocta[d] synaffix.comacs.orgresearchgate.nettriazole |
| Dibenzocyclooctynol (DIBO) | Structure would incorporate the dibenzoannulated cyclooctyne core fused to the triazole ring |
This table presents hypothetical products based on the known reactivity of azides in SPAAC reactions. Specific experimental validation for this compound is not available in the provided search results.
Beyond reactions with alkynes, the azide group of this compound can also participate in [3+2] dipolar cycloadditions with other dipolarophiles, such as electron-deficient alkenes. elsevierpure.com These reactions can lead to the formation of triazoline intermediates, which may be stable or undergo further transformations. The regioselectivity of these cycloadditions is influenced by the electronic properties of both the azide and the alkene. The electron-deficient nature of the 2-azidopyridine (B1249355) system can favor inverse electron-demand cycloadditions with electron-rich alkenes. acs.org
Reduction Pathways to Amino Pyridine Derivatives
The reduction of the azide functionality in this compound to a primary amine is a crucial transformation for the synthesis of various derivatives. This conversion opens up avenues for further functionalization, such as acylation, alkylation, and diazotization reactions, providing access to a wide array of substituted pyridine compounds.
The Staudinger reaction is a mild and efficient method for the reduction of azides to amines, proceeding via an iminophosphorane (aza-ylide) intermediate. wikipedia.org The reaction is initiated by the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618), on the terminal nitrogen of the azide. wikipedia.orgorganicchemistrytutor.com This is followed by the extrusion of dinitrogen gas to form the aza-ylide. wikipedia.orgorganicchemistrytutor.com Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide. commonorganicchemistry.comwikipedia.org
The reaction of this compound with triphenylphosphine would first form the phosphazide, which then loses N₂ to generate the 5-methoxy-2-(triphenylphosphoranylideneamino)pyridine aza-ylide. This intermediate can be isolated or, more commonly, hydrolyzed in situ with water to produce 5-methoxy-2-aminopyridine and triphenylphosphine oxide. The Staudinger reaction is highly chemoselective and tolerates many other functional groups, making it a valuable synthetic tool. organicchemistrytutor.comalfa-chemistry.com
| Phosphine Reagent | Intermediate Aza-ylide | Final Amine Product |
| Triphenylphosphine (PPh₃) | 5-methoxy-2-(triphenylphosphoranylideneamino)pyridine | 5-methoxy-2-aminopyridine |
| Tributylphosphine (PBu₃) | 5-methoxy-2-(tributylphosphoranylideneamino)pyridine | 5-methoxy-2-aminopyridine |
This table illustrates the expected products of the Staudinger reaction with this compound based on the general mechanism. Specific yield and reaction condition data for this substrate are not detailed in the available search results.
The intermediate aza-ylide can also be trapped with various electrophiles, such as aldehydes or ketones, in an aza-Wittig reaction to form imines. This provides a route to further derivatization without isolating the amine.
Catalytic Hydrogenation and Other Reductive Methods
The reduction of the azide group in this compound to the corresponding amine, 2-amino-5-methoxypyridine (B21397), is a fundamental transformation, providing access to a valuable synthetic intermediate. asianpubs.orgresearchgate.net This conversion can be achieved through various reductive methods, with catalytic hydrogenation being a prominent and efficient approach.
Catalytic hydrogenation typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, under a hydrogen atmosphere. For instance, the hydrogenation of substituted pyridines can be effectively carried out using catalysts like Platinum(IV) oxide (PtO₂). asianpubs.org A general procedure involves treating a solution of the substituted pyridine in a solvent like acetic acid with a catalytic amount of PtO₂ under hydrogen gas pressure. asianpubs.org While specific conditions for this compound are not detailed in the provided results, analogous reductions of nitro-pyridines to amino-pyridines have been successfully performed using 10% Palladium on carbon (Pd/C) as a catalyst, which suggests this would also be an effective system for reducing the azido (B1232118) group. google.com
Besides catalytic hydrogenation, other chemical reducing agents can be employed. Stannous chloride (SnCl₂) is a classic reagent for the reduction of aryl azides to amines. This method is often carried out in an acidic medium and provides a viable alternative to catalytic hydrogenation, particularly when certain functional groups in the molecule are sensitive to hydrogenation conditions. google.com
Below is a table summarizing common reductive methods applicable to the conversion of this compound.
| Method | Reagents/Catalyst | Typical Product | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 2-Amino-5-methoxypyridine | High efficiency, clean reaction. asianpubs.orggoogle.com |
| Chemical Reduction | Stannous Chloride (SnCl₂) | 2-Amino-5-methoxypyridine | Useful alternative to hydrogenation. google.com |
Aza-Wittig Reactions of this compound
The Aza-Wittig reaction is a powerful tool in organic synthesis for the formation of imines from azides and carbonyl compounds. wikipedia.org This reaction proceeds via an iminophosphorane intermediate, which is generated in situ from the reaction of an organic azide with a phosphine, typically triphenylphosphine (PPh₃), in what is known as the Staudinger reaction. chem-station.com
For this compound, the reaction sequence begins with the treatment of the azide with triphenylphosphine. This reaction leads to the formation of N-(5-methoxy-2-pyridyl)triphenylphosphazene, the key iminophosphorane intermediate, with the concomitant loss of nitrogen gas. This intermediate is highly reactive and is generally not isolated.
In the presence of a carbonyl compound (an aldehyde or ketone), the iminophosphorane undergoes the Aza-Wittig reaction, where the P=N bond reacts with the C=O bond to form a four-membered oxazaphosphetane intermediate. This intermediate then collapses to yield the final imine product and triphenylphosphine oxide as a byproduct. The intramolecular version of this reaction is widely used for the synthesis of nitrogen-containing heterocyclic compounds. scispace.com
Thermal and Photochemical Decomposition Pathways
Aryl azides like this compound are known to be thermally and photochemically labile. Upon heating or irradiation with UV light, they readily extrude molecular nitrogen (N₂) to generate highly reactive nitrene intermediates. researchgate.netsci-hub.se The subsequent fate of this nitrene dictates the final product distribution and can involve a variety of complex rearrangements and reactions.
The primary event in the thermal or photochemical decomposition of this compound is the formation of the corresponding singlet nitrene, 5-methoxy-2-pyridylnitrene. researchgate.net Nitrenes are electron-deficient species with a nitrogen atom having only six valence electrons, making them extremely reactive. nih.govnih.gov
The generated singlet nitrene can undergo several competing reaction pathways:
Intersystem Crossing: The singlet nitrene can undergo intersystem crossing to the more stable triplet ground state.
Intramolecular Reactions: The nitrene can react within the same molecule, leading to cyclization or rearrangement products.
Intermolecular Reactions: In the presence of other reagents, the nitrene can undergo insertion into C-H or O-H bonds, or addition to C=C double bonds. For example, photolysis of aryl azides in the presence of alcohols can lead to addition products where the alcohol acts as a nucleophile. sci-hub.se
The specific pathway followed depends on the reaction conditions, such as temperature, solvent, and the presence of trapping agents. The study of the thermal decomposition of various azidopyridines has shown that the initial, rate-limiting step is the dissociation of the azide group to form nitrogen and the corresponding nitrene. researchgate.netresearchgate.net
A characteristic reaction of aryl nitrenes, including pyridylnitrenes, is their tendency to undergo ring expansion or ring contraction. nih.gov Photolysis of 2-azidopyridines can lead to ring expansion, forming 1,3-diazepines. nih.gov This process is thought to involve the rearrangement of the initial nitrene.
Conversely, ring contraction is also a known phenomenon. The thermal decomposition of 2-azidotropone, a non-benzenoid aromatic azide, results in a ring contraction to form o-salicylonitrile in high yield. Similarly, the rearrangement of pyridylnitrenes can lead to the formation of cyanopyrroles. researchgate.net These rearrangements highlight the complex and fascinating chemistry that can arise from the decomposition of azidopyridines, driven by the high reactivity of the transient nitrene species. While specific studies on this compound were not found, the general reactivity patterns of 2-azidopyridines suggest that both ring expansion to diazepines and ring contraction to substituted pyrrole (B145914) derivatives are plausible outcomes of its decomposition.
Reactivity at the Pyridine Nucleus
The reactivity of the pyridine ring in this compound is influenced by the electronic properties of its substituents. The pyridine ring itself is an electron-deficient aromatic system, which generally makes it less susceptible to electrophilic attack compared to benzene.
Electrophilic Aromatic Substitution Processes (if applicable to derivatives)
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.orgrsc.org In the case of pyridine derivatives, the outcome of SEAr is governed by the interplay between the deactivating nature of the ring nitrogen and the electronic effects of the other substituents.
For a derivative like 2-amino-5-methoxypyridine, obtained from the reduction of the azide, the situation is complex. The methoxy (B1213986) (-OCH₃) group is a strong activating group and is ortho-, para-directing. The amino (-NH₂) group is also a very strong activating, ortho-, para-directing group. In the 5-methoxypyridine system, the methoxy group directs electrophiles to the 2- and 4-positions. The inherent electron-deficient nature of the pyridine ring deactivates all positions towards electrophilic attack, but the C-3 and C-5 positions are generally least deactivated.
Given the presence of the strongly activating methoxy group at C-5 and an amino group at C-2 (in the reduced form), electrophilic substitution would be directed by these groups. The methoxy group would activate the C-4 and C-6 positions, while the amino group would activate the C-3 and C-5 positions. The exact site of substitution would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. Nucleophilic aromatic substitution, on the other hand, is generally favored on pyridine rings, especially at the 2- and 4-positions, and can be a more viable pathway for functionalization. ntu.edu.sg
Nucleophilic Additions to the Pyridine Ring
The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. The position of this attack in this compound is dictated by the electronic effects of its substituents. The 2-azido group, with its ability to act as a pseudo-halogen, and the 5-methoxy group, an electron-donating group, create a nuanced reactivity profile.
Hard nucleophiles, such as organometallic reagents and amides, typically attack the 2-position of the pyridine ring in a process known as nucleophilic addition. quimicaorganica.org In the case of this compound, the presence of the methoxy group at the 5-position enhances the electron density at the ortho (C4 and C6) and para (C2) positions. However, the inherent electrophilicity of the C2 and C6 positions in the pyridine ring remains a dominant factor.
The outcome of nucleophilic addition is highly dependent on the nature of the nucleophile and the reaction conditions. While strong, hard nucleophiles favor direct addition, softer nucleophiles might participate in other reaction pathways, such as substitution reactions, particularly at the C2 position where the azido group can act as a leaving group.
Research on related methoxypyridine systems has demonstrated that nucleophilic amination can occur, for instance, on 3-methoxypyridine, leading to the substitution of the methoxy group. ntu.edu.sg In the case of 2,5-dimethoxypyridine, nucleophilic amination has been shown to occur selectively at the C2 position. ntu.edu.sg These findings suggest that the pyridine nitrogen and the position of the methoxy group significantly influence the regioselectivity of nucleophilic attack.
Table 1: Regioselectivity of Nucleophilic Amination on Substituted Methoxypyridines
| Substrate | Nucleophile | Position of Attack | Product | Reference |
| 3-Methoxypyridine | Piperidine | C3 | 3-(Piperidin-1-yl)pyridine | ntu.edu.sg |
| 2,5-Dimethoxypyridine | Piperidine | C2 | 5-Methoxy-2-(piperidin-1-yl)pyridine | ntu.edu.sg |
Mechanistic Elucidation of Key Reactions
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Both computational and experimental approaches have been employed to shed light on the intricate pathways of these transformations.
Computational and Experimental Approaches to Reaction Pathways
Computational studies, often employing Density Functional Theory (DFT), have become invaluable in exploring the energetics and mechanisms of reactions involving organic azides. researchgate.net These studies can help predict the feasibility of different reaction pathways, such as nitrene formation from the decomposition of the azide, and subsequent insertion or addition reactions. researchgate.net For instance, computational methods have been used to investigate the energetics of singlet and triplet nitrene addition to C-H bonds, providing insights into the electrophilic nature of the nitrene. researchgate.net
Experimental studies on halogenated azidopyridines have highlighted their utility in "Click" reactions, a type of cycloaddition. acs.org The thermal stability and sensitivity of these compounds have also been investigated, which is crucial for their safe handling and application in synthesis. acs.org While specific experimental mechanistic studies on this compound are scarce, the principles derived from related systems provide a framework for understanding its reactivity. The azido group's ability to undergo 1,3-dipolar cycloadditions is a key reaction pathway that can be explored both experimentally and computationally.
Role of Catalysis in this compound Transformations
Catalysis plays a significant role in the functionalization of pyridine derivatives, including those with methoxy substituents. Palladium-catalyzed cross-coupling reactions, for example, have been effectively used for the direct arylation of pyridines, enabling the formation of carbon-carbon bonds at specific positions. nih.gov This approach has been successfully applied in the synthesis of complex molecules containing a methoxypyridine core. nih.gov
Metalation of 2-methoxypyridine, often facilitated by a catalyst, is another important transformation that allows for subsequent functionalization at a specific position on the pyridine ring. acs.org While the direct application of these catalytic methods to this compound is not extensively documented, the existing literature on catalyzed reactions of methoxypyridines provides a strong foundation for exploring such transformations. The presence of the azido group might influence the choice of catalyst and reaction conditions due to its potential to coordinate with the metal center or undergo undesired side reactions.
The development of catalytic systems that can selectively activate and functionalize the this compound ring is an area ripe for further investigation, promising new avenues for the synthesis of novel and complex heterocyclic compounds.
Advanced Spectroscopic and Computational Characterization Methodologies for 2 Azido 5 Methoxypyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the 2-azido-5-methoxypyridine molecule. A predicted spectrum would show distinct signals for the protons on the pyridine (B92270) ring and the methoxy (B1213986) group. The chemical shifts (δ) would indicate their electronic environment, the integration of each signal would correspond to the number of protons, and the splitting patterns (multiplicity) would reveal adjacent protons, allowing for the mapping of the proton framework.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H3 | Data not available | Data not available | Data not available |
| H4 | Data not available | Data not available | Data not available |
| H6 | Data not available | Data not available | Data not available |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of the atoms attached to it. For instance, the carbon attached to the electronegative azide (B81097) and methoxy groups, as well as the other aromatic carbons, would resonate at characteristic frequencies.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| C6 | Data not available |
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule. They are particularly useful for identifying specific functional groups.
Infrared (IR) Spectroscopy for Azide Group Identification
Infrared spectroscopy is a powerful tool for the identification of the azide functional group (-N₃). The azide group exhibits a very strong and characteristic asymmetric stretching vibration. chemicalpapers.comnih.gov This absorption band typically appears in a relatively clear region of the mid-infrared spectrum, generally between 2100 cm⁻¹ and 2230 cm⁻¹. chemicalpapers.comnih.govnih.gov The presence of a strong absorption band in this region for this compound would serve as a definitive indicator of the azide group. The exact position of this band can be sensitive to the electronic environment and conjugation within the molecule. chemicalpapers.com
Table 3: Characteristic IR Absorption for the Azide Group
| Functional Group | Vibration Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |
|---|
Raman Spectroscopy (if applicable)
Raman spectroscopy, which is complementary to IR spectroscopy, could also be applied to study this compound. While the azide asymmetric stretch is typically weak in Raman spectra, other vibrations within the molecule, such as the symmetric stretching of the azide group and various pyridine ring modes, might be Raman active and provide additional structural information. However, without experimental data, the applicability and specific findings from Raman spectroscopy for this compound remain speculative.
Table of Compounds
| Compound Name |
|---|
Electronic Spectroscopy for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of conjugated systems. For this compound, the UV-Vis spectrum is expected to reveal electronic transitions characteristic of the substituted pyridine ring. The pyridine nucleus, an aromatic heterocycle, exhibits π→π* and n→π* transitions. The π→π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n→π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from the nitrogen atom of the pyridine ring to an antibonding π* orbital. aip.orglibretexts.org
The presence of the methoxy (-OCH₃) and azido (B1232118) (-N₃) substituents will influence the position and intensity of these absorption bands. The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the π→π* transitions due to the extension of the conjugated system. Conversely, the azido group can exhibit both electron-withdrawing and donating properties, and its effect on the spectrum would be more complex. Studies on substituted pyridines have shown that the solvent can also play a significant role in the observed spectra, particularly for n→π* transitions, which often experience a hypsochromic (blue) shift in polar solvents. aip.org
Based on data for similar substituted pyridines, a hypothetical UV-Vis absorption spectrum for this compound in a non-polar solvent like hexane (B92381) might exhibit the following characteristics:
| Predicted Transition | Approximate λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |
| π→π | 220-240 | > 10,000 |
| π→π | 270-290 | 2,000-5,000 |
| n→π* | 300-330 | < 1,000 |
| This is an interactive data table. The values are predictive and based on analogous compounds. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₆N₄O), the expected exact mass can be calculated with high precision. This technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₆H₇N₄O⁺ | 151.0614 |
| [M+Na]⁺ | C₆H₆N₄ONa⁺ | 173.0434 |
| [M+K]⁺ | C₆H₆N₄OK⁺ | 189.0173 |
| This is an interactive data table. The values are calculated based on the elemental composition. |
The high accuracy of HRMS would confirm the elemental composition of the synthesized this compound, lending confidence to its structural assignment. nih.gov
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.org For the protonated molecule of this compound ([M+H]⁺, m/z 151.0614), a characteristic fragmentation pattern would be expected, dominated by the loss of a neutral nitrogen molecule (N₂) from the azide group, a common fragmentation pathway for aryl azides. researchgate.netacs.org This would result in a prominent fragment ion at m/z 123.0556.
Further fragmentation of the m/z 123.0556 ion could involve the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of carbon monoxide (CO). A plausible fragmentation pathway is outlined below:
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Plausible Structure of Product Ion |
| 151.0614 | N₂ | 123.0556 | Protonated 5-methoxy-2-nitrenopyridine |
| 123.0556 | CH₃• | 108.0321 | C₅H₅N₂O⁺ |
| 123.0556 | CO | 95.0607 | C₅H₇N₂⁺ |
| 108.0321 | HCN | 81.0342 | C₄H₄NO⁺ |
| This is an interactive data table. The fragmentation pathway is predictive and based on known fragmentation of related compounds. |
The analysis of these fragmentation patterns would provide strong evidence for the presence of both the azide and methoxy functional groups and their positions on the pyridine ring.
X-ray Diffraction Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com A successful crystallographic analysis of this compound would provide precise information on bond lengths, bond angles, and torsional angles.
Based on the structures of related substituted pyridines, the pyridine ring is expected to be essentially planar. wikipedia.orgeurjchem.com The azide group is known to be linear, and its orientation relative to the pyridine ring would be of interest. The C-N-N and N-N-N bond angles within the azide group would be expected to be approximately 120° and 180°, respectively. The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···N hydrogen bonds and π-π stacking interactions between the pyridine rings.
A hypothetical table of selected crystallographic parameters is presented below:
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for monoclinic) |
| Z (molecules/unit cell) | 4 or 8 |
| This is an interactive data table. The values are hypothetical and based on typical values for similar organic molecules. |
Thermal Analysis for Decomposition Behavior and Kinetics
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for assessing the thermal stability and decomposition behavior of energetic materials like organic azides. acs.orglabmanager.com
Differential Scanning Calorimetry (DSC) would be used to determine the melting point and the exothermic decomposition temperature of this compound. A typical DSC thermogram would show an endothermic peak corresponding to melting, followed by a sharp exothermic peak indicating decomposition. For many organic azides, decomposition can be highly energetic and may occur at temperatures not far above the melting point. nih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA curve would likely show a sharp mass loss corresponding to the exothermic decomposition observed in the DSC. This mass loss would primarily be due to the evolution of nitrogen gas (N₂) from the azide group. researchgate.net
A hypothetical thermal analysis data table is provided below:
| Technique | Parameter | Predicted Value |
| DSC | Melting Point (Tm) | 80-100 °C |
| DSC | Onset of Decomposition (Tonset) | 120-150 °C |
| TGA | Major Mass Loss Step | Corresponds to Tonset |
| TGA | % Mass Loss | ~18.6% (corresponding to loss of N₂) |
| This is an interactive data table. The values are predictive and based on data for analogous azidopyridine compounds. |
Kinetic analysis of the decomposition process can also be performed using data from multiple DSC or TGA experiments at different heating rates. This would provide valuable information about the activation energy and the reaction mechanism of the thermal decomposition.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition profile of this compound. In a typical TGA experiment, the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere. For an energetic material like an azide, this analysis reveals the temperature at which decomposition begins, the rate of mass loss, and the nature of the residue.
The thermal decomposition of aromatic azides, such as this compound, is characterized by the extrusion of a molecule of nitrogen gas (N₂), a process that is both rapid and exothermic. researchgate.net The initial step in the decomposition is the cleavage of the N-N₂ bond to form a nitrene intermediate. This is the rate-limiting step in the thermal decomposition of many organic azides. researchgate.net
A hypothetical TGA curve for this compound would be expected to show a sharp decrease in mass corresponding to the loss of the N₂ molecule. The temperature at which this mass loss occurs is indicative of the compound's thermal stability. For comparison, studies on other azidopyridines have shown decomposition to occur in a specific temperature range, often with the release of nitrogen as the primary gaseous product. researchgate.netresearchgate.net The presence of the methoxy group on the pyridine ring may influence the decomposition temperature due to its electronic effects.
Hypothetical TGA Data for this compound:
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 120 - 180 | ~22.4% | Loss of N₂ molecule |
| > 200 | Variable | Decomposition of the remaining organic structure |
Note: This data is hypothetical and intended for illustrative purposes. The actual decomposition profile may vary.
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is a thermoanalytic technique that is often used in conjunction with TGA. DTA measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. researchgate.net This allows for the detection of exothermic and endothermic processes occurring in the sample.
For this compound, the DTA curve would be expected to show a sharp exothermic peak corresponding to the decomposition of the azide group and the release of nitrogen gas. This is because the breaking of the azide bond and the formation of the highly stable dinitrogen molecule is a highly energetic process. The peak temperature and the area under the peak can provide information about the kinetics and thermodynamics of the decomposition reaction. nist.gov The shape and position of the DTA peak can be influenced by factors such as the heating rate and the sample's environment. researchgate.net
The combination of TGA and DTA provides a comprehensive thermal profile of this compound, which is essential for understanding its stability and potential hazards.
Advanced Spectroscopic Probes
Electron Spin Resonance (ESR) Spectroscopy (for radical species)
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying species that have one or more unpaired electrons, such as free radicals. sci-hub.rumit.edu The thermal or photochemical decomposition of this compound is expected to proceed through a nitrene intermediate (5-methoxy-2-pyridylnitrene), which is a radical species.
In an ESR experiment, the sample is placed in a strong magnetic field and irradiated with microwave radiation. The absorption of microwaves by the unpaired electrons gives rise to an ESR spectrum. The characteristics of this spectrum, such as the g-factor and hyperfine coupling constants, provide detailed information about the electronic structure and environment of the radical. mit.eduuoc.gr
The ESR spectrum of the 5-methoxy-2-pyridylnitrene radical would be expected to show hyperfine splitting due to the interaction of the unpaired electron with the nuclear spins of the nitrogen and hydrogen atoms in the molecule. Analysis of this splitting pattern could confirm the identity of the radical and provide insights into the distribution of the unpaired electron density. uoc.gr Such studies are crucial for understanding the reaction mechanisms involving this transient intermediate.
Computational Chemistry and Quantum Mechanical Calculations
Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequency Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations can provide valuable insights into its molecular geometry, electronic properties, and vibrational frequencies.
By solving the Kohn-Sham equations, DFT can be used to predict the optimized geometry of the molecule, including bond lengths and angles. nih.gov Furthermore, DFT calculations can determine the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity. nih.gov
Vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of this compound. The calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. This is particularly useful for identifying the characteristic stretching frequency of the azide group.
Predicted Vibrational Frequencies for this compound using DFT (B3LYP/6-31G):*
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N₃ Asymmetric Stretch | ~2100 - 2150 |
| N₃ Symmetric Stretch | ~1250 - 1300 |
| C-O Stretch (methoxy) | ~1020 - 1080 |
| Pyridine Ring Vibrations | ~1400 - 1600 |
Note: These are typical frequency ranges for the specified functional groups and the actual calculated values may differ.
Molecular Dynamics Simulations (for reaction mechanisms)
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, atomistic view of dynamic processes, such as chemical reactions. nih.govmdpi.com
For this compound, MD simulations can be employed to investigate the mechanism of its thermal decomposition. By simulating the molecule at elevated temperatures, it is possible to observe the bond-breaking and bond-forming events that occur during the reaction. This can provide insights into the reaction pathway, the structure of transition states, and the dynamics of product formation.
Reactive force fields can be used in MD simulations to model the chemical reactions involved in the decomposition of this compound. These simulations can help to elucidate the complex series of events that follow the initial extrusion of nitrogen, including the subsequent reactions of the highly reactive nitrene intermediate.
Quantum Chemical Calculations for Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the chemical behavior of molecules. By calculating various electronic properties, known as reactivity descriptors, scientists can gain insights into the reactivity and selectivity of compounds like this compound. These descriptors are derived from the fundamental principles of quantum mechanics and provide a theoretical framework for analyzing chemical reactions.
A Density Functional Theory (DFT) study using the B3LYP/6-31G(d,p) level of theory has been conducted on 2-azidopyridine (B1249355), revealing key aspects of its electronic structure and stability. nih.gov It was found that in the ground state (S₀), the cis-conformation of 2-azidopyridine is the most stable isomer. nih.gov This information is crucial as the ground state geometry is the starting point for most reactivity considerations.
This electron donation will likely raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better electron donor and more susceptible to electrophilic attack. Conversely, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) might also be affected, which would, in turn, alter the molecule's ability to accept electrons.
Global Reactivity Descriptors
Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.
Chemical Potential (μ): A measure of the escaping tendency of electrons from a molecule. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Global Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
The following interactive table presents hypothetical data for this compound, based on the expected electronic effects of the methoxy group on the 2-azidopyridine core. The values for 2-azidopyridine are derived from the general understanding of similar heterocyclic systems, and the values for the methoxy-substituted derivative are projected based on the electron-donating nature of the methoxy group.
Interactive Data Table: Calculated Global Reactivity Descriptors (eV)
| Compound | EHOMO | ELUMO | Ionization Potential (I) | Electron Affinity (A) | Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity Index (ω) |
| 2-Azidopyridine (Hypothetical) | -7.50 | -1.20 | 7.50 | 1.20 | -4.35 | 3.15 | 3.01 |
| This compound (Projected) | -7.20 | -1.00 | 7.20 | 1.00 | -4.10 | 3.10 | 2.71 |
Local Reactivity Descriptors: The Fukui Function
There are three main types of Fukui functions:
f+(r) : For nucleophilic attack, indicating the sites most susceptible to losing an electron.
f-(r) : For electrophilic attack, indicating the sites most susceptible to gaining an electron.
f0(r) : For radical attack.
By analyzing the distribution of the Fukui function across the atoms of this compound, one could predict the most probable sites for various chemical reactions. For instance, a high value of f-(r) on a particular atom would suggest that it is a likely site for electrophilic attack. Conversely, a high value of f+(r) would indicate a favorable site for nucleophilic attack.
In the case of this compound, the electron-donating methoxy group would likely increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to the methoxy group. This would be reflected in the values of the Fukui function, highlighting these positions as more reactive towards electrophiles. The nitrogen atoms of the azide group and the pyridine ring are also expected to be key reactive sites, and their reactivity would be modulated by the presence of the methoxy group.
Applications of 2 Azido 5 Methoxypyridine in Chemical Synthesis and Allied Research Disciplines
Building Block in Complex Organic Synthesis
The unique electronic and structural properties of the pyridyl azide (B81097) moiety make 2-azido-5-methoxypyridine a key starting material for the construction of intricate organic molecules. Its application spans the creation of novel heterocyclic frameworks and as a precursor to valuable nitrogen-containing fine chemicals.
Organic azides are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. mdpi.com this compound, as a heterocyclic azide, is particularly useful in this regard. Through thermal or photochemical decomposition, it can generate a highly reactive nitrene intermediate, which can then undergo intramolecular cyclization to form new fused ring systems.
One notable application is in [3+2] cycloaddition reactions, a cornerstone of modern synthetic chemistry. illinois.edu For instance, the reaction of pyridine-derived azides with various dipolarophiles can lead to the formation of complex heterocyclic structures. An example of this is the synthesis of blue light-emitting 2H- rsc.orgmagtech.com.cnnih.govtriazolo[4′,5′:3,4]pyrazolo[1,5-a]pyridin-5-ium-4-ides, which are formed from the thermal cyclization of 2-pyridine derived 4-azido-1,2,3-triazoles. rsc.org Although this example doesn't start directly with this compound, it illustrates the general principle of using a pyridine (B92270) azide to construct novel heterocyclic systems.
Furthermore, cycloaddition reactions of heterocyclic azides with reagents like 2-cyanoacetamidines have been developed as a novel route to C,N-diheteroarylcarbamidines. This process involves a cycloaddition followed by a Cornforth-type rearrangement to yield the final products. nih.gov The versatility of these cycloaddition reactions allows for the construction of a diverse library of heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.govanjs.edu.iqosi.lv
| Reaction Type | Reactant | Resulting Heterocyclic System | Significance |
| Thermal Cyclization | 2-Pyridine derived 4-azido-1,2,3-triazoles | 2H- rsc.orgmagtech.com.cnnih.govtriazolo[4′,5′:3,4]pyrazolo[1,5-a]pyridin-5-ium-4-ides | New blue light-emitting molecules. rsc.org |
| Cycloaddition/Rearrangement | 2-Cyanoacetamidines | C,N-Diheteroarylcarbamidines | Novel route to diheterocyclic compounds. nih.gov |
A fundamental transformation of the azide group is its reduction to a primary amine. This reaction provides a straightforward method for introducing a nitrogen atom into a molecule. For this compound, this reduction yields 2-amino-5-methoxypyridine (B21397), a valuable building block in its own right. A common and efficient method for this conversion is the reaction of an alkyl azide with a reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org This process is advantageous as the intermediate alkyl azide is not nucleophilic, preventing over-alkylation side reactions. libretexts.org
The resulting 2-amino-5-methoxypyridine can then be used in a variety of subsequent reactions to produce more complex molecules with potential biological activity. For example, aminopyridines are key components in many pharmaceutical compounds. acs.org The synthesis of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine, an intermediate for the proton pump inhibitor tenatoprazole, starts from a substituted 2-aminopyridine (B139424) derivative. researchgate.net While the starting material in this specific synthesis is not 2-amino-5-methoxypyridine, it highlights the synthetic utility of this class of compounds.
Role in Click Chemistry Methodologies
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. illinois.edu The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a prime example of a click reaction. illinois.edumdpi.com this compound, with its azide functionality, is an ideal substrate for these powerful transformations.
One of the most significant applications of click chemistry is in bioconjugation, the process of linking molecules to biological targets. The bioorthogonal nature of the azide-alkyne cycloaddition, meaning it does not interfere with biological processes, makes it particularly well-suited for this purpose. mdpi.com
The strain-promoted azide-alkyne cycloaddition (SPAAC) is a variation of this reaction that does not require a cytotoxic copper catalyst. magtech.com.cn In SPAAC, a strained cyclooctyne (B158145) reacts readily with an azide, such as the one in this compound, to form the triazole linkage. magtech.com.cn This methodology has been widely used for the selective labeling of azidosugar-modified cell surfaces. magtech.com.cn The reaction is driven by the release of ring strain in the cyclooctyne, leading to rapid and efficient conjugation. magtech.com.cn The kinetics of SPAAC can be comparable to those of copper-catalyzed reactions, making it a valuable tool for in vivo applications. nih.gov
| Click Chemistry Method | Key Feature | Typical Reactant with Azide | Application Focus |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and regioselectivity. nih.gov | Terminal Alkyne | Synthesis of SH2 domain-binding macrocycles. nih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, bioorthogonal. magtech.com.cn | Strained Cyclooctyne (e.g., dibenzocyclooctyne) | Labeling of cell surface azidoglycans. magtech.com.cn |
The principles of click chemistry extend beyond biology into the realm of materials science. The robust and efficient nature of the azide-alkyne cycloaddition makes it an excellent tool for the synthesis of novel polymers and the functionalization of material surfaces.
For instance, this compound can be used to introduce a pyridyl moiety onto a polymer backbone or a material surface. This can be achieved by first incorporating an alkyne group into the material and then reacting it with the azide. This approach has been used to create functionalized polymers with tailored properties. While not using this compound specifically, the general strategy of using azides for surface functionalization is well-established. Perfluorophenylazides (PFPAs), for example, are versatile coupling agents for modifying a wide range of material surfaces, including polymers, oxides, and metals. nih.gov The azide group in these molecules can be activated by light or heat to form a reactive nitrene that covalently bonds to the surface. nih.gov A similar approach could be envisioned for this compound to impart the specific electronic and coordination properties of the methoxypyridyl group to a material.
A powerful application of this compound and related azides is in the field of glycobiology. Metabolic oligosaccharide engineering allows for the introduction of azide-functionalized sugars into the glycans of living cells. nih.gov These "tagged" glycans can then be visualized and studied using click chemistry.
The azide group serves as a chemical handle that can be selectively reacted with a probe molecule containing a complementary alkyne. This probe can be a fluorophore for imaging, a biotin (B1667282) tag for affinity purification, or another reporter molecule. nih.gov The strain-promoted azide-alkyne cycloaddition is particularly useful in this context as it allows for the labeling of glycoconjugates in living cells without the need for a toxic copper catalyst. nih.gov This methodology has enabled the non-invasive imaging of glycan distribution and trafficking in cells and even in whole organisms. mdpi.com The reaction of an azide-labeled glycoconjugate with a cyclooctyne-linked imaging agent allows for the direct visualization of these important biomolecules. miami.edu
Molecular Probe Development (e.g., photoaffinity labeling agents)
Photoaffinity labeling is a powerful technique used to identify and study receptor-ligand interactions and enzyme active sites. This method typically employs a photoactivatable probe that, upon irradiation with light, generates a highly reactive species capable of forming a covalent bond with nearby molecules. Aryl azides are a common class of photoactivatable moieties used in the design of such probes.
A detailed search of the scientific literature for the development and application of molecular probes derived from this compound, specifically as photoaffinity labeling agents, did not yield any specific examples or research studies. While the azido (B1232118) group on the pyridine ring suggests potential for photoactivation, there is no documented evidence of its synthesis or use for this purpose in the reviewed literature.
| Area of Molecular Probe Development | Research Findings for this compound |
|---|---|
| Photoaffinity Labeling Agents | No specific research found |
Coordination Chemistry and Ligand Design
The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The design of novel ligands is crucial for the development of new catalysts, materials, and therapeutic agents.
Synthesis of Metal-Azido Complexes
The synthesis of metal complexes incorporating azido ligands is a well-established area of research. These complexes exhibit a wide range of structural and electronic properties. A comprehensive search was performed to identify studies detailing the synthesis and characterization of metal complexes where this compound acts as a ligand. The search did not uncover any published research describing the synthesis or structural analysis of such metal-azido complexes.
Exploration of Ligand Properties in Catalysis (excluding catalytic activity as a property, focus on design)
The electronic and steric properties of a ligand play a critical role in determining the efficacy and selectivity of a metal-based catalyst. The design of ligands to fine-tune these properties is a key aspect of catalyst development. An investigation into the literature for the exploration of the ligand properties of this compound in the context of catalyst design was conducted. This search yielded no specific studies or discussions on the design principles or potential applications of this compound as a ligand in catalysis.
| Application Area | Specific Findings for this compound |
|---|---|
| Synthesis of Metal-Azido Complexes | No specific complexes reported in the literature |
| Ligand Design for Catalysis | No specific design studies found |
Bioorthogonal Chemistry Research (methodological focus)
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide functional group is a cornerstone of bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". These reactions are widely used for labeling and tracking biomolecules.
A methodological search was conducted to find research where this compound is utilized as a reagent in the development or application of bioorthogonal chemistry methods. The literature search did not reveal any specific instances of this compound being used in bioorthogonal reactions or in the development of new bioorthogonal methodologies. While the presence of the azido group makes it a candidate for such reactions, its specific reactivity and utility in this context have not been reported.
| Methodological Focus | Documented Use of this compound |
|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | No specific research found |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | No specific research found |
Future Research Directions and Emerging Paradigms for 2 Azido 5 Methoxypyridine Chemistry
Development of Sustainable and Atom-Economical Synthetic Routes
The synthesis of functionalized heterocycles like 2-azido-5-methoxypyridine is traditionally reliant on methods that may involve hazardous reagents, extensive solvent use, and significant waste generation. The future of its synthesis lies in the adoption of green chemistry principles to develop routes that are not only environmentally benign but also more efficient and economical. mdpi.com
Key methodologies that align with green chemistry principles include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance purities compared to conventional heating methods. researchgate.net Applying microwave irradiation to the synthesis of this compound from a precursor like 2-chloro-5-methoxypyridine and an azide (B81097) source could lead to a more energy-efficient process. mdpi.com
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance using mechanochemical methods like grinding or ball milling, minimizes waste and can lead to the rapid and clean synthesis of target compounds. mdpi.comrasayanjournal.co.in
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product, are inherently atom-economical. rasayanjournal.co.in Designing a novel MCR that incorporates the this compound scaffold would represent a significant advancement in synthetic efficiency.
Use of Greener Solvents: When solvents are necessary, replacing hazardous organic solvents with greener alternatives like ionic liquids or supercritical carbon dioxide (scCO₂) can significantly reduce the environmental impact of the synthesis. rasayanjournal.co.inmdpi.com
| Feature | Conventional Synthesis (Hypothetical) | Sustainable Synthesis (Future Goal) |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation |
| Solvent | DMF, DMSO (high-boiling, hazardous) | Minimal or no solvent (mechanochemistry), or green solvents (e.g., ionic liquids) |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Byproducts | Stoichiometric waste from reagents | Minimal byproducts (high atom economy) |
| Workup | Solvent-intensive extraction | Simpler filtration or direct use |
Exploration of Novel Catalytic Systems for Azide Transformations
The azide group is a cornerstone of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is celebrated for its efficiency and selectivity. researchgate.net Future research will focus on developing novel catalytic systems to further enhance the utility of this compound in these transformations.
Emerging areas in catalysis include:
Advanced Metal Catalysis: While copper is the traditional catalyst for CuAAC, complexes of other metals like silver (Ag) and gold (Au) are being explored for their unique catalytic activities. Dinuclear copper(I) complexes have also shown high efficiency at low catalyst loadings. researchgate.net These alternative catalysts could offer different substrate scopes or improved performance under specific conditions for reactions involving this compound.
Metal-Free Catalysis: A significant push exists to develop metal-free "click" reactions to circumvent issues of catalyst cytotoxicity, which is crucial for biological applications. Strain-promoted azide-alkyne cycloaddition (SPAAC), which uses strained cyclooctynes, eliminates the need for a copper catalyst. wikipedia.orgnih.gov Another frontier is the use of optical cavities to catalyze cycloaddition reactions, representing a novel, physical approach to catalysis. arxiv.org
Plasmon Catalysis: This approach uses surface plasmon-polariton waves on a metal surface (like a gold grating) to initiate chemical reactions. nih.gov This method could provide a new way to activate the azide in this compound for cycloaddition reactions with spatial and temporal control.
Catalytic Azide Reduction: Beyond cycloadditions, the reduction of azides to amines is a fundamental transformation. nih.gov Developing highly chemoselective catalytic systems, such as visible light-induced methods using ruthenium catalysts, allows for the reduction of the azide group in this compound to an amine without affecting other sensitive functional groups in the molecule. nih.gov
Advanced Mechanistic Investigations using Real-Time Spectroscopic Techniques
A deep understanding of reaction mechanisms is critical for optimizing reaction conditions, controlling product formation, and ensuring safety, especially when working with energetic compounds like azides. Future investigations will increasingly rely on real-time spectroscopic techniques to monitor the reactions of this compound as they occur.
Real-Time Reaction Monitoring: Techniques like benchtop Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of reactions such as azide-alkyne cycloadditions in real time. nih.gov This allows for detailed kinetic analysis and the identification of transient intermediates, providing a much clearer picture of the reaction mechanism than traditional endpoint analysis.
Investigating Thermal Decomposition: Azidopyridines can undergo thermal decomposition, often initiated by the extrusion of nitrogen gas to form a highly reactive nitrene intermediate. researchgate.net Understanding the kinetics and mechanism of this decomposition is crucial for safe handling and for harnessing the resulting nitrene in subsequent reactions. nih.govresearchgate.net Advanced spectroscopic and computational methods can elucidate the barriers for nitrene formation and subsequent reaction pathways. researchgate.netnih.gov
| Technique | Information Gained | Relevance for this compound |
| In-situ NMR | Reaction kinetics, intermediate identification, product distribution | Optimizing cycloaddition or reduction reactions |
| In-situ IR/Raman | Changes in functional groups (e.g., azide stretch) | Monitoring azide consumption and reaction completion |
| Mass Spectrometry | Identification of intermediates and products | Elucidating complex reaction pathways, including decomposition |
| Computational Modeling | Transition state energies, reaction barriers | Predicting reactivity, stability, and potential hazards |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous-flowing streams rather than in flasks, offers numerous advantages in terms of safety, scalability, efficiency, and automation. nih.gov This paradigm is particularly well-suited for the chemistry of azides.
Enhanced Safety: Organic azides can be explosive, and their synthesis or use on a large scale in batch processes poses significant safety risks. Flow chemistry mitigates these risks by ensuring that only a small amount of the hazardous material is present in the reactor at any given time. researchgate.net The safe, continuous-flow synthesis of 2-azidopyridine (B1249355) has already been demonstrated, setting a precedent for related compounds like this compound. researchgate.net
Multi-Step Synthesis: Flow systems allow for the seamless integration of multiple reaction and purification steps. researchgate.net One could envision an automated platform where this compound is synthesized in the first reactor, purified in-line, and then immediately used in a subsequent cycloaddition reaction in a second reactor, all without manual handling of the azide intermediate. durham.ac.uk
Process Optimization: Automated flow platforms enable rapid screening of reaction parameters such as temperature, pressure, and residence time, allowing for efficient optimization to maximize yield and purity. durham.ac.uk This is invaluable for developing robust protocols for the synthesis and application of this compound derivatives.
Design of Next-Generation Molecular Tools for Chemical Biology Research
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The azide group is a premier bioorthogonal handle due to its small size and lack of endogenous reactivity. nih.govescholarship.org This positions this compound as a valuable component for creating sophisticated molecular tools for chemical biology.
Photoaffinity Probes: A photoaffinity probe is a molecule designed to bind to a specific biological target (like a protein) and then, upon irradiation with light, form a permanent covalent bond. nih.gov These probes often contain three key components: a recognition element, a photoreactive group, and a "clickable" handle like an azide for downstream analysis. mdpi.com this compound could be incorporated into pharmacophores, where the azide serves as the handle to attach reporter tags (e.g., fluorophores, biotin) via click chemistry after photolabeling. nih.govmdpi.comnih.gov This allows for the identification and visualization of the protein targets of a drug.
In-Vivo Imaging: By incorporating this compound into a biomolecule (e.g., a nucleoside or amino acid), it can be metabolically incorporated into cells. nih.gov Subsequent introduction of a cyclooctyne (B158145) linked to a fluorophore can trigger a strain-promoted click reaction, leading to fluorescent labeling of the target biomolecules directly within living cells. nih.gov The reaction itself can even induce fluorescence, creating "light-up" probes. nih.gov
Synergistic Application of Computational and Experimental Methodologies for Predictive Chemical Design
The integration of computational chemistry with experimental synthesis is a powerful paradigm for accelerating the discovery and development of new molecules and reactions. researchgate.net This synergy allows for a more rational, predictive approach to chemical design rather than relying solely on trial-and-error.
Predicting Reactivity and Mechanisms: Quantum chemistry methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation barriers, and predict the outcomes of reactions involving this compound. researchgate.net For instance, computational studies can help understand the mechanism of its thermal decomposition or predict the regioselectivity of its cycloaddition reactions. nih.govresearchgate.net
Designing Novel Probes and Catalysts: Molecular docking and molecular dynamics simulations can predict how a molecule containing the this compound core might bind to a protein target. unimi.it This information is invaluable for designing more potent and selective photoaffinity probes or enzyme inhibitors. Similarly, computational modeling can aid in the design of new ligands for metal catalysts to improve their efficiency and selectivity in azide transformations.
Rationalizing Experimental Observations: When unexpected results are obtained in the lab, computational modeling can provide insights into the underlying reasons, helping to refine hypotheses and guide future experiments. This iterative loop of prediction, experimentation, and refinement is at the heart of modern chemical research.
By embracing these future directions, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a key component in the development of sustainable technologies, advanced materials, and powerful tools for understanding biology.
Q & A
Q. What are the common synthetic routes for preparing 2-azido-5-methoxypyridine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or azide transfer reactions. A key precursor, 5-methoxypyridine-2-amine, can undergo diazotization followed by azide introduction using sodium azide under controlled acidic conditions. Critical parameters include temperature (maintained at 0–5°C during diazotization to prevent side reactions), stoichiometric control of sodium nitrite, and inert atmosphere to avoid decomposition of reactive intermediates. Post-reaction purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures high purity . Reaction optimization should prioritize minimizing residual solvents and verifying azide stability through FT-IR spectroscopy (characteristic N₃ stretch at ~2100 cm⁻¹) .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H and ¹³C NMR should confirm the absence of unreacted precursors (e.g., residual amine protons in 5-methoxypyridine-2-amine) and verify the azide group’s presence. The methoxy group typically resonates at δ 3.8–4.0 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 179.0693 for C₆H₇N₄O).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (C: 45.95%, H: 3.78%, N: 35.71%) to rule out impurities .
Q. What safety protocols are recommended for handling this compound given limited toxicity data?
- Methodological Answer : Due to the absence of comprehensive toxicity data (acute or chronic), researchers must adhere to stringent precautions:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations to avoid inhalation or skin contact .
- Storage : Store in airtight containers at 2–8°C, away from reducing agents or heat sources (azides are shock-sensitive).
- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical advice. For spills, avoid dust generation and use non-sparking tools for cleanup .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure and predict regioselectivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., azide terminus) prone to nucleophilic attack.
- Transition State Analysis : Calculate activation energies for triazole formation to compare with experimental kinetic data .
- Solvent Effects : Simulate polar solvents (e.g., DMSO) to assess stabilization of dipolar intermediates. Validation via HPLC monitoring of reaction progress is advised .
Q. What strategies can resolve contradictions in spectroscopic data when analyzing novel derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Mitigation strategies include:
- Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and −40°C.
- 2D NMR Techniques : HSQC and HMBC correlations can resolve ambiguous proton-carbon assignments, particularly for aromatic protons in substituted pyridines .
- Control Experiments : Re-synthesize derivatives under anhydrous conditions to exclude solvent adducts (e.g., DMSO-d₆ peaks in ¹H NMR) .
Q. How can researchers design experiments to study the metabolic stability of this compound in in vitro assays?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with pooled human liver microsomes (HLMs) at 37°C in PBS (pH 7.4) containing NADPH. Monitor degradation via LC-MS/MS over 0–60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
- CYP450 Inhibition Screening : Test against CYP3A4, CYP2D6 isoforms using fluorogenic substrates. A ≥50% inhibition at 10 µM suggests potential drug-drug interactions.
- Data Interpretation : Compare metabolic profiles with structurally similar compounds (e.g., 5-fluoro-2-methoxypyridin-4-amine) to identify metabolic soft spots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
